Benzofurocaine
Description
Benzofurocaine (BFC) is a multifunctional Russian pharmaceutical agent with a broad spectrum of pharmacological activities. It exhibits anti-inflammatory, analgesic (peripheral and central), local anesthetic, antiarrhythmic, and anti-angiogenic properties . Notably, BFC stimulates protein synthesis, tissue respiration, and oxidative phosphorylation while demonstrating antioxidant effects and improving microcirculation . Its ability to reduce blood glucose levels without ulcerogenic or nephrotoxic side effects makes it distinct from conventional therapies .
BFC has been extensively studied in the context of experimental periodontitis (EP) and diabetes. In EP models, BFC reduces gingival fluid volume, normalizes the thrombin-renin-kinin system, and decreases pro-inflammatory cytokines (e.g., interleukin-1β, tumor necrosis factor-α) while increasing vascular endothelial growth factor (VEGF) and ATP content . It also mitigates oxidative stress by reducing superoxide anion and hydrogen peroxide generation . In diabetic models, BFC lowers blood glucose levels, though its hypoglycemic effect is less potent than glibenclamide, a standard α-glucosidase inhibitor .
Properties
CAS No. |
90326-82-2 |
|---|---|
Molecular Formula |
C19H24ClNO10 |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H18ClNO4.C4H6O6/c1-5-20-15(19)11-8(2)21-10-6-9(7-17(3)4)14(18)13(16)12(10)11;5-1(3(7)8)2(6)4(9)10/h6,18H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
RKXLAVAJHYGCIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2)CN(C)C)O)Cl)C.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
benzofurocaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Standard Therapy (ST) for Periodontitis
ST typically includes chlorhexidine rinses, lincomycin injections, and periodontal dressings.
- Efficacy : ST alone reduces inflammation but leaves 45% of gingival regions sclerotic due to incomplete regeneration .
- BFC Advantage: Combining ST with BFC improves vascularization (2.9×), reduces sclerosis to <28%, and restores normal epithelial thickness (2.2× reduction in pathological hyperplasia) .
Hypoglycemic Agents
Glibenclamide
- Mechanism : Enhances insulin secretion via pancreatic β-cell K+ channel inhibition.
- Efficacy : In diabetic rats, glibenclamide (0.36 mg/kg) reduces fasting glucose by 1.3× and postprandial glucose by 1.5× within 60 minutes .
- BFC Comparison : BFC (5–10 mg/kg) lowers fasting glucose by 15–18% and postprandial glucose by 1.4–1.5× but is less potent. Its hypoglycemic effect is attributed to antioxidant and β-cell NADPH-enhancing activity rather than direct insulin stimulation .
Metformin
- Mechanism : Activates AMPK, improving insulin sensitivity.
- Limitations: No direct comparison data exist in the evidence, but BFC’s unique anti-inflammatory and tissue-regenerative effects provide adjunct benefits in diabetic periodontitis, which metformin lacks.
Local Anesthetics
Benzocaine
- Mechanism : Sodium channel blockade for topical analgesia.
- BFC Advantage : BFC combines local anesthesia with anti-inflammatory, antioxidant, and microcirculatory benefits, making it superior for conditions like periodontitis requiring multimodal therapy .
Antioxidant Compounds
N-Acetylcysteine (NAC)
- Mechanism : Boosts glutathione synthesis to neutralize reactive oxygen species (ROS).
- Efficacy : Reduces oxidative stress but lacks direct anti-inflammatory or hypoglycemic effects.
- BFC Advantage : BFC decreases ROS (e.g., H2O2 formation rate by 30%) while simultaneously enhancing ATP synthesis (1.5× increase) and VEGF-driven angiogenesis .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
